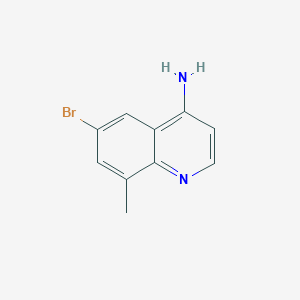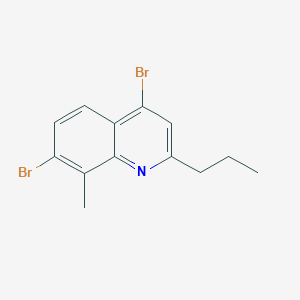
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C13H11BrF3NO and a molecular weight of 334.13 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a bromine atom, a propyl group, and a trifluoromethoxy group attached to a quinoline ring.
Preparation Methods
One common method for synthesizing quinoline derivatives is the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.
Chemical Reactions Analysis
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.
Medicine: Researchers explore its potential therapeutic effects and interactions with biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-2-propyl-7-(trifluoromethoxy)quinoline include other quinoline derivatives, such as 4-Bromo-2-(trifluoromethyl)quinoline . These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of bromine, propyl, and trifluoromethoxy groups in this compound distinguishes it from other quinoline derivatives and contributes to its specific applications and effects .
Properties
CAS No. |
1189106-77-1 |
|---|---|
Molecular Formula |
C13H11BrF3NO |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
4-bromo-2-propyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11BrF3NO/c1-2-3-8-6-11(14)10-5-4-9(7-12(10)18-8)19-13(15,16)17/h4-7H,2-3H2,1H3 |
InChI Key |
FAEJMOBJTLSKFL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
Canonical SMILES |
CCCC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















